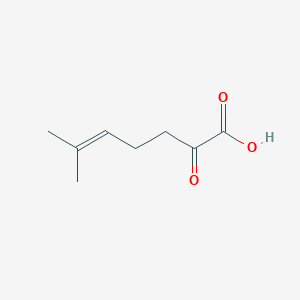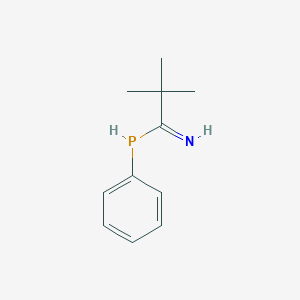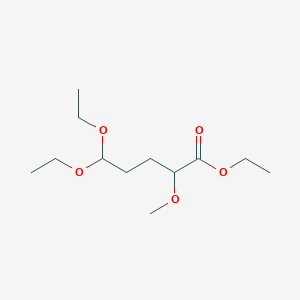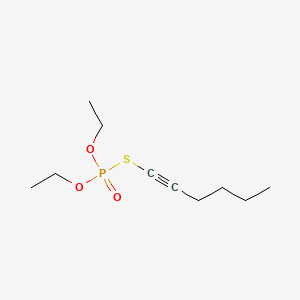
4-(5-Methylhexa-2,4-dien-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methylhexa-2,4-dien-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a 5-methylhexa-2,4-dien-2-yl group. This compound is part of the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylhexa-2,4-dien-2-yl)morpholine typically involves the reaction of morpholine with a suitable dienyl halide under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of morpholine derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Methylhexa-2,4-dien-2-yl)morpholine undergoes various chemical reactions typical of secondary amines and dienes. These include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(5-Methylhexa-2,4-dien-2-yl)morpholine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(5-Methylhexa-2,4-dien-2-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular membranes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, known for its use in various industrial and pharmaceutical applications.
Piperidine: Another secondary amine with similar chemical properties but different biological activities.
Pyrrolidine: A structurally similar compound with a five-membered ring instead of the six-membered morpholine ring.
Uniqueness
4-(5-Methylhexa-2,4-dien-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
83850-17-3 |
|---|---|
Fórmula molecular |
C11H19NO |
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
4-(5-methylhexa-2,4-dien-2-yl)morpholine |
InChI |
InChI=1S/C11H19NO/c1-10(2)4-5-11(3)12-6-8-13-9-7-12/h4-5H,6-9H2,1-3H3 |
Clave InChI |
VOXFWLYOCHEVQN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=C(C)N1CCOCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


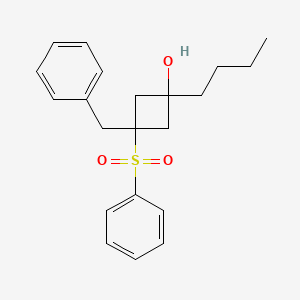

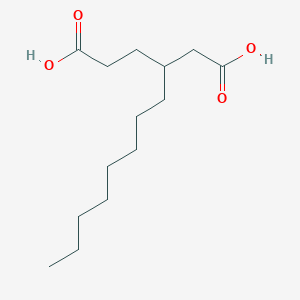
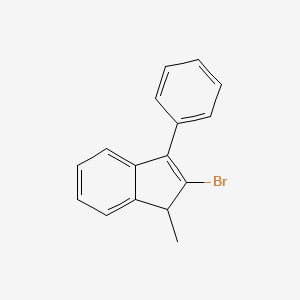
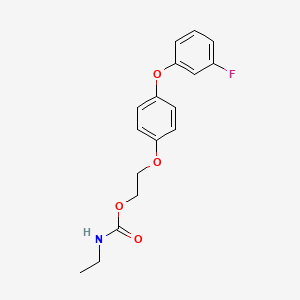


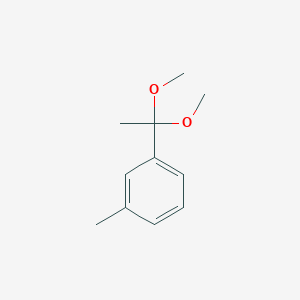
![2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B14405820.png)
